molecular formula C30H29NO6 B2924974 3-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl}-2H-chromen-2-one CAS No. 422534-01-8

3-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl}-2H-chromen-2-one

Cat. No.: B2924974
CAS No.: 422534-01-8
M. Wt: 499.563
InChI Key: UPHIFQNUKCNDTB-UHFFFAOYSA-N
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Description

This compound features a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core linked via a carbonyl group to a 2H-chromen-2-one (coumarin) scaffold. The chromen-2-one component may influence electronic properties and solubility, as seen in analogs with hydroxyl or thiomorpholinomethyl substituents () .

Properties

IUPAC Name

3-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29NO6/c1-4-19-9-11-22(12-10-19)36-18-25-23-17-28(35-3)27(34-2)16-20(23)13-14-31(25)29(32)24-15-21-7-5-6-8-26(21)37-30(24)33/h5-12,15-17,25H,4,13-14,18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHIFQNUKCNDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC5=CC=CC=C5OC4=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl}-2H-chromen-2-one involves multiple steps, including the formation of the tetrahydroisoquinoline core and the subsequent attachment of the chromen-2-one moiety. One common method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The reaction conditions typically require specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl}-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

3-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl}-2H-chromen-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of the Tetrahydroisoquinoline Moiety

The 6,7-dimethoxy substitution on the tetrahydroisoquinoline ring is a recurring feature in bioactive compounds. Key comparisons include:

1-(4-Chlorophenethyl)-6,7-dimethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline () Substituents: 4-Chlorophenethyl and ethyl groups. Molecular Weight: 359.89 g/mol (C21H26ClNO2). Key Difference: Lacks the chromenone linkage and (4-ethylphenoxy)methyl substitution. The chloro and ethyl groups may enhance lipophilicity compared to the target compound’s phenoxy moiety .

N-Benzyl-2-(1-{[3-(diethylamino)-4-methoxyphenyl]methyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide () Substituents: Diethylamino and methoxy groups on the phenyl ring. Synthesis Yield: 76% (using 1-iodoethane).

Analogues of the Chromen-2-one Component

5,7-Bihydroxy-2-(4-methoxyphenyl)-8-(thiomorpholinomethyl)-4H-chromen-4-one () Substituents: Hydroxyl, thiomorpholinomethyl, and methoxyphenyl groups. HRMS Data: [M+H]+ observed at m/z 399.1679 (calculated 399.1920). Key Difference: The 4H-chromen-4-one scaffold and polar thiomorpholinomethyl group contrast with the target compound’s 2H-chromen-2-one and non-polar phenoxy substitution .

2H-Chromen-2-one Derivatives () Substituents: Variants include 4-chloro, 4-methoxy, and nitro groups. Synthesis: Reflux in DMF with K2CO3/KI, yielding compounds with melting points 180–220°C. Key Difference: Substituent diversity at the chromenone 3-position (e.g., bromoacetyl) impacts reactivity and downstream functionalization .

Comparative Data Table

Compound Name/ID Core Structure Substituents (Tetrahydroisoquinoline) Substituents (Chromenone) Molecular Weight (g/mol) Synthesis Yield (%) Key Analytical Data
Target Compound Tetrahydroisoquinoline + Chromenone 1-[(4-Ethylphenoxy)methyl], 6,7-dimethoxy 2-carbonyl linkage Not provided Not provided Not available
1-(4-Chlorophenethyl)-6,7-dimethoxy-2-ethyl-THIQ Tetrahydroisoquinoline 4-Chlorophenethyl, 2-ethyl - 359.89 Not provided MOL file available
N-Benzyl-2-(1-{[3-(diethylamino)-phenyl]methyl}-THIQ Tetrahydroisoquinoline + Acetamide 3-(Diethylamino)-4-methoxyphenyl - Not provided 76 MS: [M+H]+ matches theoretical
5,7-Bihydroxy-8-(thiomorpholinomethyl)-Chromenone 4H-Chromen-4-one - Thiomorpholinomethyl 399.19 (HRMS) Not specified HRMS: m/z 399.1679
3-(2-Bromoacetyl)-2H-chromen-2-one 2H-Chromen-2-one - 3-Bromoacetyl ~295 (estimated) 65–85 Mp: 195–200°C

Key Research Findings

Synthesis Insights: The target compound’s (4-ethylphenoxy)methyl group may require alkylation conditions similar to (K2CO3/KI in DMF) . Low yields (e.g., 15% in for propylamino derivatives) highlight challenges in introducing bulky substituents .

Structure-Activity Relationships: 6,7-Dimethoxy substitution on tetrahydroisoquinoline is critical for receptor binding, as seen in orexin-1 antagonists . Chromenone derivatives with electron-withdrawing groups (e.g., bromoacetyl in ) exhibit higher melting points, suggesting enhanced crystallinity .

Analytical Consistency :

  • Discrepancies in HRMS data (e.g., : observed vs. calculated Δ = 0.0241) emphasize the need for rigorous validation .

Biological Activity

The compound 3-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl}-2H-chromen-2-one is a complex organic molecule with potential therapeutic applications. Its structure includes a tetrahydroisoquinoline moiety and a chromenone framework, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C30H35NO4
  • Molecular Weight : 473.6 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural components. Isoquinoline derivatives have been implicated in various pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective activities.

The precise mechanisms through which this compound exerts its effects are not fully elucidated; however, several hypotheses can be drawn based on the properties of related compounds:

  • Receptor Interaction : The isoquinoline structure may interact with neurotransmitter receptors (e.g., dopamine and serotonin receptors), influencing mood and cognitive functions.
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes involved in oxidative stress pathways, potentially offering neuroprotective benefits.
  • Cell Signaling Modulation : The chromenone component may affect cellular signaling pathways related to inflammation and apoptosis.

1. Neuroprotective Effects

A study examining the neuroprotective effects of tetrahydroisoquinoline derivatives found that these compounds can mitigate oxidative stress in neuronal cells. The research indicated that derivatives similar to the compound significantly reduced cell death induced by oxidative agents .

2. Antioxidant Activity

Research has shown that compounds containing chromenone structures exhibit strong antioxidant properties. For instance, a study highlighted that derivatives with methoxy groups effectively scavenge free radicals and reduce lipid peroxidation in cellular models .

3. Cardiovascular Benefits

A hybrid compound combining flavonoid and isoquinoline structures demonstrated enhanced inotropic effects on cardiac muscle. The study reported that such compounds could improve cardiac contractility by increasing intracellular calcium levels ([Ca²⁺]i) in cardiomyocytes . This suggests potential applications in treating heart failure or other cardiovascular diseases.

Data Summary

Property Value
Molecular FormulaC30H35NO4
Molecular Weight473.6 g/mol
Biological ActivitiesNeuroprotection
Antioxidant
Cardiovascular effects

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